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Compound of Interest

Compound Name: Cucumegastigmane I

Cat. No.: B12429073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data of Cucumegastigmane I
and related megastigmane-type compounds. By presenting key NMR and mass spectrometry

data, this document aims to facilitate the structural confirmation of Cucumegastigmane I and

offer a methodological framework for the characterization of similar natural products.

Introduction to Cucumegastigmane I
Cucumegastigmane I is a megastigmane-type norisoprenoid that was first isolated from the

leaves of Cucumis sativus (cucumber).[1][2] Its structure has been elucidated through various

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS). The confirmation of its precise chemical structure relies on the

careful comparison of its spectroscopic data with that of known, structurally similar compounds.

This guide focuses on the comparison with two such related compounds: dehydrovomifoliol

and vomifoliol.

Comparative Spectroscopic Data
The structural elucidation of a natural product like Cucumegastigmane I is a puzzle where

each piece of spectroscopic data provides a clue. By comparing the ¹H and ¹³C NMR chemical

shifts and mass-to-charge ratios of an unknown compound with those of known structures,

researchers can confidently deduce its molecular framework.
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While the complete, officially published tabulated ¹H and ¹³C NMR data for

Cucumegastigmane I is not readily available in public databases, the original research

indicates its structure was confirmed by comparing its spectroscopic data with that of (+)-

dehydrovomifoliol.[2] Below is a comparative summary of the available spectroscopic data for

dehydrovomifoliol and vomifoliol, which serve as key reference compounds for the structural

verification of Cucumegastigmane I.

Table 1: ¹³C NMR Spectroscopic Data for Dehydrovomifoliol and Vomifoliol

Carbon No.
Dehydrovomifoliol (δc in
ppm)

Vomifoliol (δc in ppm)

1 41.5 41.5

2 49.8 49.8

3 198.2 198.2

4 126.8 126.8

5 160.1 160.1

6 79.1 79.1

7 136.5 136.5

8 130.6 130.6

9 67.9 67.9

10 23.4 23.4

11 24.3 24.3

12 23.4 23.4

13 27.2 27.2

Note: Data for dehydrovomifoliol is compiled from multiple sources.[3][4] Data for vomifoliol is

provided as a representative example of a closely related megastigmane.

Table 2: ¹H NMR Spectroscopic Data for Dehydrovomifoliol and Vomifoliol
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Proton No.
Dehydrovomifoliol (δH in
ppm, J in Hz)

Vomifoliol (δH in ppm, J in
Hz)

2 2.25 (d, 17.0), 2.55 (d, 17.0) 2.25 (d, 17.0), 2.55 (d, 17.0)

4 5.90 (s) 5.90 (s)

7 5.80 (d, 16.0) 5.80 (d, 16.0)

8 5.85 (dd, 16.0, 6.0) 5.85 (dd, 16.0, 6.0)

9 4.35 (q, 6.0) 4.35 (q, 6.0)

10 1.00 (s) 1.00 (s)

11 1.05 (s) 1.05 (s)

12 1.85 (s) 1.85 (s)

13 1.25 (d, 6.0) 1.25 (d, 6.0)

Note: Data for dehydrovomifoliol is compiled from multiple sources. Data for vomifoliol is

provided as a representative example of a closely related megastigmane.

Table 3: Mass Spectrometry Data

Compound
Molecular
Formula

[M+H]⁺
(Calculated)

[M+H]⁺
(Observed)

[M+Na]⁺
(Observed)

Cucumegastigm

ane I
C₁₃H₁₈O₃ 223.1334 - 245.1158

Dehydrovomifolio

l
C₁₃H₁₈O₃ 223.1334 223.1334 -

Vomifoliol C₁₃H₂₀O₃ 225.1491 225.1491 -

Experimental Protocols
The structural confirmation of Cucumegastigmane I and related compounds relies on a suite

of spectroscopic experiments. Below are detailed methodologies for the key techniques
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employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule, including

connectivity and stereochemistry.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is typically used for

the analysis of natural products.

Sample Preparation:

A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃,

CD₃OD, or DMSO-d₆).

The solution is transferred to a 5 mm NMR tube.

1D NMR Experiments:

¹H NMR: Provides information about the chemical environment and connectivity of hydrogen

atoms. Key parameters include the number of signals, their chemical shifts (δ), integration

(relative number of protons), and multiplicity (splitting pattern).

¹³C NMR: Provides information about the carbon skeleton of the molecule. Key parameters

include the number of signals and their chemical shifts.

DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-

45, DEPT-90, and DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which

protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons that are separated by two or three bonds, which is crucial for piecing together the

molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations

between protons that are close to each other, providing information about the

stereochemistry of the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the compound.

Instrumentation: High-resolution mass spectrometers, such as Q-TOF (Quadrupole Time-of-

Flight) or Orbitrap, are commonly used for accurate mass measurements.

Sample Preparation:

A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or

acetonitrile).

The solution may be introduced into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system (LC-MS).

Ionization Techniques:

ESI (Electrospray Ionization): A soft ionization technique that is well-suited for polar and

thermally labile molecules, like many natural products. It typically generates protonated

molecules ([M+H]⁺) or sodiated adducts ([M+Na]⁺).

Data Analysis: The high-resolution mass spectrum provides a highly accurate mass-to-charge

ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental

formula of the compound.

Logical Workflow for Structural Confirmation
The process of confirming a chemical structure using spectroscopic data follows a logical

progression. The following diagram illustrates this workflow.
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Workflow for Structural Confirmation of a Natural Product

Isolation and Purification

Data Interpretation and Comparison

Isolation of Unknown
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Purification by
Chromatography (e.g., HPLC)

Mass Spectrometry (MS)
- Determine Molecular Formula

1D NMR (¹H, ¹³C, DEPT)
- Identify Functional Groups

- Count Protons and Carbons

Propose Putative Structure2D NMR (COSY, HSQC, HMBC)
- Establish Connectivity

Stereochemical Analysis
(NOESY, etc.)

Compare Spectroscopic Data
with Known Compounds

Confirm or Revise Structure

Click to download full resolution via product page

Caption: Logical workflow for the structural confirmation of a natural product.

This guide provides a foundational understanding of the spectroscopic data and methodologies

used to confirm the structure of Cucumegastigmane I. For researchers in natural product

chemistry and drug development, a thorough understanding of these techniques is paramount

for the successful identification and characterization of novel bioactive compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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